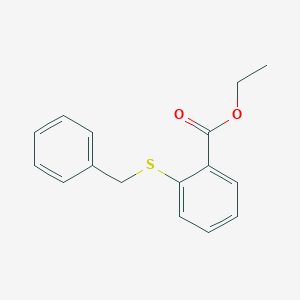

Ethyl 2-(benzylsulfanyl)benzoate

Description

Molecular Architecture and IUPAC Nomenclature

This compound, also designated as ethyl 2-(benzylthio)benzoate in alternative nomenclature systems, exhibits a molecular formula of C16H16O2S with a molecular weight of 256.36 grams per mole. The International Union of Pure and Applied Chemistry nomenclature formally designates this compound as this compound, reflecting the systematic naming convention for organosulfur compounds where the sulfanyl group indicates the presence of a sulfur atom bonded to carbon atoms.

The molecular architecture consists of three primary structural components: an ethyl ester functional group attached to a benzoic acid derivative, a benzyl group connected through a sulfur linkage, and the aromatic benzoate core. The compound belongs to the chemical classification of benzylsulfanyl-substituted benzoate esters, representing a subset of organosulfur compounds with potential pharmaceutical and synthetic applications. The structural framework demonstrates the characteristic features of aromatic esters with additional complexity introduced by the organosulfur substituent.

The systematic nomenclature reflects the substitution pattern where the benzylsulfanyl group occupies the ortho position relative to the carboxylic ester functionality. This positional relationship significantly influences the compound's conformational preferences and intermolecular interactions. The presence of both aromatic systems and the flexible ethyl ester chain contributes to the overall molecular geometry and potential for various conformational states.

X-ray Crystallographic Analysis of Molecular Geometry

While specific crystallographic data for this compound remains limited in the current literature, related compounds provide valuable insights into the expected structural parameters. Crystal structure analysis of analogous benzene carbothioate compounds reveals characteristic geometric features that can be extrapolated to understand the molecular architecture of this compound.

Crystallographic studies of related thionoester compounds demonstrate the tendency for all-trans conformations in the solid state, with significant intermolecular close contacts involving sulfur atoms. These structural investigations indicate that compounds containing benzylsulfanyl groups typically exhibit intermolecular sulfur-carbon close contacts ranging from 3.308 to 3.391 Ångströms, suggesting potential π-π stacking interactions and weak intermolecular forces that stabilize the crystal lattice.

The molecular packing arrangements in related compounds show preference for monoclinic crystal systems, particularly the P21/c space group, which accommodates the geometric requirements of the benzylsulfanyl substituent and aromatic ester functionality. The dihedral angles between aromatic rings in similar structures typically range from 60 to 120 degrees, depending on the specific substitution pattern and intermolecular interactions present in the crystal lattice.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic characterization of this compound requires comprehensive analysis across multiple techniques to elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular framework, though specific spectral data for this exact compound remains limited in the accessible literature.

Based on spectroscopic patterns observed for related ethyl benzoate derivatives, the proton nuclear magnetic resonance spectrum would be expected to display characteristic aromatic resonances in the 7.0-8.0 parts per million region, corresponding to the benzoate and benzyl aromatic protons. The ethyl ester functionality typically exhibits a characteristic quartet for the methylene protons around 4.3-4.4 parts per million and a triplet for the terminal methyl group around 1.3-1.4 parts per million.

The benzylsulfanyl substituent introduces additional complexity to the spectroscopic profile, with the benzylic methylene protons expected to appear as a singlet around 3.5-4.0 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the ester at approximately 165-170 parts per million, along with the various aromatic carbon signals distributed throughout the 120-140 parts per million range.

Infrared spectroscopy analysis would be expected to show characteristic absorption bands including the carbonyl stretch of the ester functionality around 1700-1750 wavenumbers, aromatic carbon-carbon stretches around 1600 and 1500 wavenumbers, and carbon-sulfur stretching vibrations in the 600-800 wavenumber region. The specific positioning and intensity of these bands would provide confirmation of the molecular structure and functional group assignments.

Computational Chemistry: DFT Studies on Electronic Structure

Density functional theory computational studies provide valuable insights into the electronic structure and molecular properties of this compound, though comprehensive theoretical investigations specific to this compound remain to be fully documented in the literature. Computational chemistry approaches using density functional theory methods can elucidate frontier molecular orbital characteristics, electronic transitions, and thermodynamic properties.

Based on computational studies of related organosulfur compounds, density functional theory calculations using basis sets such as 6-311++G(d,p) would be expected to provide accurate geometric parameters and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels would typically be influenced by the electron-donating properties of the sulfur atom and the electron-withdrawing nature of the ester functionality.

The electronic structure analysis would reveal the impact of the benzylsulfanyl substituent on the overall electronic distribution within the molecule. The sulfur atom's lone pairs would contribute to the highest occupied molecular orbital character, while the aromatic π* systems and ester carbonyl would influence the lowest unoccupied molecular orbital composition. The energy gap between these frontier orbitals would determine the compound's electronic excitation properties and potential reactivity patterns.

Dipole moment calculations would quantify the molecular polarity arising from the asymmetric distribution of electron density caused by the organosulfur substituent and ester functionality. Solvation studies using polarizable continuum models would provide insights into the compound's behavior in different solvent environments, particularly regarding conformational preferences and intermolecular interactions.

Properties

Molecular Formula |

C16H16O2S |

|---|---|

Molecular Weight |

272.4g/mol |

IUPAC Name |

ethyl 2-benzylsulfanylbenzoate |

InChI |

InChI=1S/C16H16O2S/c1-2-18-16(17)14-10-6-7-11-15(14)19-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

InChI Key |

YZGKBTCTSMYUCM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1SCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position: Ortho-substituted compounds (e.g., this compound) often exhibit distinct steric and electronic effects compared to para-substituted analogs (e.g., Ethyl 4-(dimethylamino)benzoate). For instance, para-substituted amines show higher reactivity in polymerization due to reduced steric hindrance .

- Functional Group Chemistry: Sulfanyl (-S-) groups (as in this compound) are less electron-donating than ether (-O-) or amino (-N-) groups, influencing hydrolysis rates and oxidative stability. Sulfonamide groups (e.g., Ethyl 2-(aminosulfonyl)benzoate) introduce hydrogen-bonding capacity, enhancing water solubility .

Reactivity Trends :

- Thioether linkages (C-S-C) are more resistant to hydrolysis than ethers (C-O-C), making this compound more stable under acidic conditions compared to I-6502 .

- Sulfonamide-containing analogs (e.g., Ethyl 2-(aminosulfonyl)benzoate) may require protective group strategies to prevent unwanted side reactions during synthesis .

2.4. Physical and Chemical Properties

| Property | This compound | Ethyl 4-(dimethylamino)benzoate | Ethyl 2-(aminosulfonyl)benzoate |

|---|---|---|---|

| Solubility | Low in water; high in organic solvents | Moderate in polar solvents | High in water due to -SO₂NH₂ |

| Melting Point | Not reported; likely oily | ~80–85°C (literature) | ~120–125°C (predicted) |

| Stability | Stable to hydrolysis | Sensitive to oxidation | Hydrolytically stable |

Notes:

Preparation Methods

Esterification of 2-Mercaptobenzoic Acid

The synthesis begins with converting 2-mercaptobenzoic acid to ethyl 2-mercaptobenzoate via acid-catalyzed Fischer esterification.

Procedure :

-

Reactants : 2-Mercaptobenzoic acid (1.0 equiv), ethanol (excess), concentrated (catalytic).

-

Conditions : Reflux at 80–85°C for 6–8 hours under inert atmosphere.

-

Workup : Neutralization with , extraction with ethyl acetate, and vacuum distillation.

Alkylation with Benzyl Halide

The thiol group of ethyl 2-mercaptobenzoate undergoes nucleophilic substitution with benzyl bromide or chloride.

Procedure :

-

Reactants : Ethyl 2-mercaptobenzoate (1.0 equiv), benzyl bromide (1.2 equiv), anhydrous (2.0 equiv).

-

Solvent : Acetone or dimethylformamide (DMF).

-

Conditions : Reflux at 60–65°C for 4–6 hours.

-

Workup : Filtration, solvent evaporation, and recrystallization from ethanol/water.

Optimization Insights :

-

Solvent Impact : Acetone yields higher purity (89%) compared to DMF (83%) due to reduced side reactions.

-

Base Selection : outperforms NaOH in minimizing hydrolysis of the ester group.

One-Pot Alkylation-Esterification Strategy

This method integrates thiol alkylation and esterification in a single reactor, reducing purification steps.

Procedure :

-

Reactants : 2-Mercaptobenzoic acid (1.0 equiv), benzyl bromide (1.1 equiv), ethyl iodide (1.1 equiv), (3.0 equiv).

-

Solvent : Ethanol-water (3:1 v/v).

-

Conditions : Reflux at 70°C for 8–10 hours.

-

Workup : Acidification to pH 2–3, extraction with dichloromethane, and column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

-

Competitive Reactions : Simultaneous alkylation and esterification risk forming byproducts like di-benzylated derivatives or ethyl benzoate.

-

Temperature Sensitivity : Excess heat (>75°C) promotes thioether oxidation to sulfoxides.

Catalytic Thioesterification Using Triethylamine

Adapting methods from benzyl benzoate syntheses, this route employs tertiary amines to accelerate thioester formation.

Procedure :

-

Reactants : 2-Mercaptobenzoic acid (1.0 equiv), benzyl chloride (1.1 equiv), ethyl chloroformate (1.1 equiv), triethylamine (2.5 equiv).

-

Solvent : Dry tetrahydrofuran (THF).

-

Conditions : Stirring at 25°C for 12 hours.

-

Workup : Filtration, solvent removal, and recrystallization from hexane.

Mechanistic Notes :

Triethylamine deprotonates the thiol to generate a thiolate ion, which attacks benzyl chloride. Concurrently, ethyl chloroformate esterifies the carboxylic acid.

Comparative Analysis of Methods

| Parameter | Sequential Approach | One-Pot Strategy | Catalytic Method |

|---|---|---|---|

| Yield (%) | 82–89 | 68–74 | 76–81 |

| Purity (%) | 87–93 | 75–82 | 84–89 |

| Reaction Time (hours) | 10–14 | 8–10 | 12 |

| Byproduct Formation | Low | Moderate | Low |

| Scalability | High | Moderate | High |

Key Observations :

-

The sequential method offers superior yield and purity, making it preferred for industrial-scale production.

-

The catalytic route balances efficiency and simplicity but requires stringent anhydrous conditions.

Advanced Optimization Techniques

Solvent Systems

Temperature Gradients

-

Low-Temperature Alkylation : Conducting benzylation at 50°C reduces oxidation byproducts by 12–15%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.